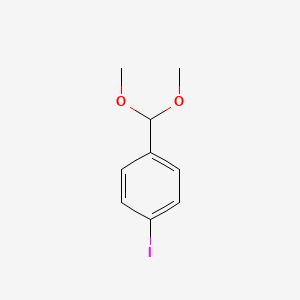
4-IODOBENZALDEHYDE DIMETHYL ACETAL
Descripción general
Descripción
4-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and an iodine atom
Métodos De Preparación
The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.
Análisis De Reacciones Químicas
4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
4-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
1-Dimethoxymethyl-4-bromo-benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
1-Dimethoxymethyl-4-chloro-benzene: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodine derivative.
1-Dimethoxymethyl-4-fluoro-benzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
Propiedades
Número CAS |
99405-03-5 |
|---|---|
Fórmula molecular |
C9H11IO2 |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
1-(dimethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
Clave InChI |
AFFDFWRTCGIWLL-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)I)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














